molecular formula C19H17N3O B1670323 Evodiamine CAS No. 518-17-2

Evodiamine

Cat. No. B1670323
CAS RN: 518-17-2
M. Wt: 303.4 g/mol
InChI Key: TXDUTHBFYKGSAH-SFHVURJKSA-N
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Description

Evodiamine is a bioactive alkaloid extracted from a plant called Evodiae Fructus . It’s known for its stimulant properties that increase your resting core temperature and body heat . It’s also used as a weight loss supplement . Evodiamine has shown anti-proliferative potential against a wide range of cancers by suppressing cell growth, invasion, metastasis, and inducing apoptosis .


Synthesis Analysis

Evodiamine and its analogues can be synthesized via Lewis acid catalysis . In this reaction, three chemical bonds and two heterocyclic-fused rings are constructed in one step . The reaction shows good functional group tolerance and atom economy .


Molecular Structure Analysis

The molecular geometries of Evodiamine have been fully optimized at the B3LYP/6-311++G (d, p) level of density functional theory . The natural population analysis (NPA) charges, frontier molecular orbitals, molecular electrostatic potentials, and the chemical reactivity descriptors for Evodiamine were also investigated .


Chemical Reactions Analysis

Evodiamine exhibits diverse biological activities, including antitumor, anti-Alzheimer’s disease, anti-pulmonary hypertension, anti-fungi, and thermogenic activities via a variety of mechanisms .


Physical And Chemical Properties Analysis

Evodiamine has a molecular weight of 518-17-2 . It is stored at -20°C for 1 year and -80°C in solvent .

Scientific Research Applications

1. Pharmacological Actions

Evodiamine, an indole alkaloid from Evodiae fructus, exhibits a range of beneficial effects in various health conditions like cancer, obesity, nociception, inflammation, cardiovascular diseases, and Alzheimer's disease. It has the ability to bind various proteins, making it a potential candidate for multi-target drug design (Yu et al., 2013).

2. Alzheimer's Disease Treatment

Evodiamine has been shown to improve cognitive abilities in Alzheimer's disease models. It alleviates impairments in learning ability and memory, reverses inhibition of glucose uptake, and decreases inflammatory markers in the brain (Yuan et al., 2011).

3. Anti-Cancer Properties

Evodiamine demonstrates anti-cancer activities by inhibiting proliferation, invasion, metastasis, and inducing apoptosis in various tumor cell lines. It is considered a promising source for chemotherapy adjuvants (Jiang & Hu, 2009).

4. Apoptosis Induction in Leukemic Cells

Evodiamine can induce both caspase-dependent and caspase-independent apoptosis in leukemic U937 cells, suggesting its potential in treating leukemia (Lee et al., 2006).

5. Cholesterol Efflux Enhancement

Evodiamine can bind to ATP-binding cassette transporter A1 (ABCA1), a key transporter in cholesterol efflux. This interaction increases ABCA1 stability and enhances cholesterol efflux from macrophages, impacting lipid metabolism (Wang et al., 2018).

6. Novel Antitumor Agents

Derivatives of evodiamine have shown substantial increase in antitumor activity, acting as dual inhibitors of topoisomerases I and II. Some derivatives also demonstrated good in vivo antitumor efficacy with low toxicity (Dong et al., 2012).

7. Anti-Angiogenic Effect in Cancer

Evodiamine can inhibit in vitro angiogenesis, a critical process in tumor growth and metastasis. It suppresses vascular endothelial growth factor (VEGF) expression and ERK phosphorylation in endothelial cells (Shyu et al., 2006).

8. Enhanced Anti-Bacterial Responses

Evodiamine enhances NLRP3 inflammasome activation in macrophages, intensifying innate immunity against bacterial infections. It induces α-tubulin acetylation, promoting the inflammatory response and aiding in bacterial clearance (Li et al., 2019).

9. Cosmetic and Therapeutic Applications

Evodiamine and its derivatives are used in metabolic disorders, cancer, neurological disorders, and cardiovascular treatments. They are notable for their fat-reducing properties and are explored for anti-cancer, anti-diabetic, and anti-inflammatory properties (Gavaraskar et al., 2015).

10. Antioxidant and Antiapoptotic in Alzheimer’s Disease

Evodiamine shows neuroprotective effects in Alzheimer’s disease models by enhancing cell viability, reducing oxidative stress, and modulating apoptosis-related proteins and enzymes (Zhang et al., 2018).

Safety And Hazards

Evodiamine should be handled with caution to avoid any direct contact . It is advised to avoid contact with skin and eyes . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

Future Directions

Evodiamine has been widely used in preclinical trials in animal models, exhibiting very negligible side effects against normal cells and effective against cancer cells . Due to its poor bioavailability, synthetic analogs of evodiamine and its nano capsule have been formulated to enhance its bioavailability and reduce toxicity . This proposes an exciting future for such interests in cancer biology .

properties

IUPAC Name

(1S)-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9,18,20H,10-11H2,1H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDUTHBFYKGSAH-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10966123
Record name (+)-Evodiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

d-Evodiamine

CAS RN

518-17-2
Record name (+)-Evodiamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name d-Evodiamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Evodiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EVODIAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EVODIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C01825BVNL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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